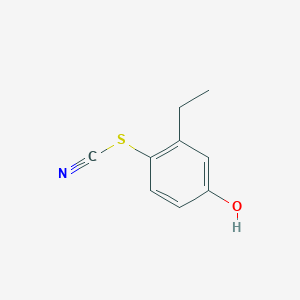

(2-Ethyl-4-hydroxyphenyl) thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Ethyl-4-hydroxyphenyl) thiocyanate is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Question: What are the key synthetic pathways for (2-ethyl-4-hydroxyphenyl) thiocyanate, and how can reaction conditions influence product purity?

Methodological Answer:

The synthesis of aryl thiocyanates like this compound typically involves electrophilic substitution reactions. For example, reacting a halogenated precursor (e.g., 2-ethyl-4-hydroxyphenyl bromide) with a thiocyanate source (e.g., potassium thiocyanate) under controlled conditions. Key factors include:

- Temperature : Elevated temperatures (~60–80°C) favor substitution but may risk decomposition of the thiocyanate group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiocyanate ion.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product from byproducts like isothiocyanates, which form via isomerization under acidic or thermal stress .

Advanced Question: How can researchers resolve contradictions in anion-thiocyanate interactions observed in polymer stabilization studies?

Methodological Answer:

Thiocyanate anions (SCN⁻) exhibit dual behavior in polymer systems: they can stabilize via electrostatic interactions (Hofmeister series) or induce salting-out effects. To resolve this contradiction:

- Experimental design : Use quartz crystal microbalance (QCM) and atomic force microscopy (AFM) to quantify surface partitioning of SCN⁻ on polymers like poly(N-isopropylacrylamide).

- Data analysis : Compare ion-polymer binding constants (from isothermal titration calorimetry) with phase-separation thresholds (via dynamic light scattering).

- Mechanistic reconciliation : Weakly hydrated anions like SCN⁻ may stabilize polymers at low concentrations via direct binding but trigger salting-out at higher concentrations due to reduced water activity. This requires multi-parameter models integrating ion-specific effects and solvent entropy .

Basic Question: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 254 nm (thiocyanate’s λmax). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to suppress ionization.

- Ion-selective electrodes (ISEs) : Calibrate with standard thiocyanate solutions (1–100 µM). Account for interference from Cl⁻ or CN⁻ via masking agents (e.g., AgNO₃ for CN⁻).

- Validation : Perform spike-and-recovery tests (e.g., 90–110% recovery) and statistical analysis (ANOVA for inter-day precision) .

Advanced Question: How can structural modifications of this compound enhance its enzyme inhibition activity?

Methodological Answer:

- Rational design : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring’s para-position to increase electrophilicity of the thiocyanate group, enhancing covalent binding to enzyme active sites.

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., tyrosinase or cytochrome P450).

- Experimental validation : Compare IC₅₀ values of derivatives using enzyme activity assays (e.g., spectrophotometric monitoring of substrate depletion). For example, 2-ethyl-4-hydroxy substitution improves lipid solubility, facilitating membrane penetration in cellular assays .

Basic Question: What precautions are necessary to prevent degradation of this compound during storage?

Methodological Answer:

- Storage conditions : Use amber vials at –20°C under inert gas (N₂ or Ar) to minimize hydrolysis and photodegradation.

- Stability testing : Monitor purity via HPLC over 6 months. Degradation products (e.g., phenolic byproducts) indicate hydrolysis, requiring tighter moisture control (e.g., molecular sieves).

- pH control : Buffered solutions (pH 6–7) reduce thiocyanate isomerization to isothiocyanate .

Advanced Question: How can kinetic instability in thiocyanate-metal complexes be addressed during equilibrium studies?

Methodological Answer:

For systems like Fe(III)-thiocyanate complexes:

- Stopped-flow spectroscopy : Rapidly mix reagents (e.g., Fe³⁺ and SCN⁻) to capture initial absorbance spectra before decomposition.

- Global data analysis : Use software (e.g., ReactLab Equilibria) to fit time-resolved spectral data, extracting equilibrium constants (log β) and molar absorptivities.

- Ionic strength adjustments : Maintain constant ionic strength (e.g., 0.5 M NaNO₃) to stabilize complexes and minimize activity coefficient variations .

Advanced Question: What strategies optimize microbial degradation of thiocyanate-contaminated systems?

Methodological Answer:

- Bioreactor design : Use sequential batch reactors (SBRs) with acclimated sludge (e.g., Thiobacillus spp.) to degrade SCN⁻ → NH₄⁺ + CO₂. Monitor dissolved oxygen (>2 mg/L) and pH (7.5–8.5).

- Toxicity mitigation : Pre-treat with phenol-degrading bacteria to remove inhibitory co-contaminants.

- Kinetic modeling : Apply Monod kinetics to determine µmax (max growth rate) and Ks (substrate affinity) for process scaling .

Advanced Question: How can thiocyanate derivatives improve diagnostic tools for oral cancer detection?

Methodological Answer:

- Surface-Enhanced Raman Scattering (SERS) : Functionalize silver nanoparticles with this compound to capture salivary biomarkers (e.g., miR-21). Thiocyanate enhances Raman signal via ligand-metal charge transfer.

- Calibration : Use principal component analysis (PCA) to distinguish cancer vs. control spectra.

- Validation : Compare sensitivity/specificity against ELISA in clinical cohorts .

Properties

CAS No. |

6291-20-9 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

(2-ethyl-4-hydroxyphenyl) thiocyanate |

InChI |

InChI=1S/C9H9NOS/c1-2-7-5-8(11)3-4-9(7)12-6-10/h3-5,11H,2H2,1H3 |

InChI Key |

GPQWMWMHXVYOFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)SC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.